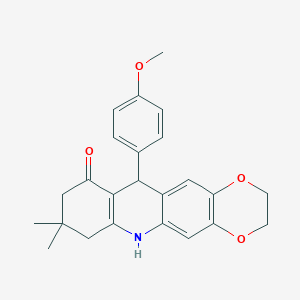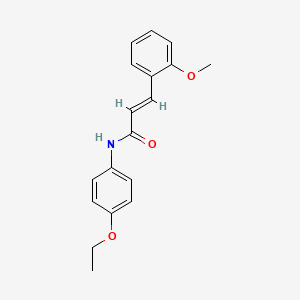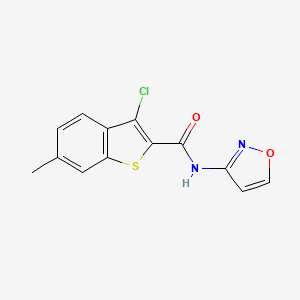![molecular formula C14H17N3O3S B4713481 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid](/img/structure/B4713481.png)
3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid
Descripción general
Descripción
3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group, a carbamothioyl group, and a phenylcarbamoyl group attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the prop-2-en-1-yl group, followed by the introduction of the carbamothioyl and phenylcarbamoyl groups. The final step involves the attachment of these groups to the propanoic acid backbone under controlled reaction conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other carbamothioyl and phenylcarbamoyl derivatives, such as:
- 3-[(4-{[(Prop-2-yn-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid
- 3-[(4-{[(Prop-2-en-1-yl)carbamoyl]amino}phenyl)carbamoyl]propanoic acid
Uniqueness
What sets 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
4-oxo-4-[4-(prop-2-enylcarbamothioylamino)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-2-9-15-14(21)17-11-5-3-10(4-6-11)16-12(18)7-8-13(19)20/h2-6H,1,7-9H2,(H,16,18)(H,19,20)(H2,15,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRPRCCYIAGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-1H,2H,3H,4H-BENZO[A]PHENANTHRIDINE](/img/structure/B4713402.png)

![3,5-dimethyl-4-[3-(4-methylphenoxy)propyl]-1H-pyrazole](/img/structure/B4713429.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]ethanol](/img/structure/B4713437.png)
![3,4-dichloro-N-{[5-({2-oxo-2-[(2,4,6-trichlorophenyl)amino]ethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4713451.png)
![4-methoxy-N-[(5-phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4713460.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4713463.png)
![3-ethyl 7-methyl 5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3,7-dicarboxylate](/img/structure/B4713465.png)
![(6Z)-6-[(4-CHLOROPHENYL)METHYLIDENE]-3-PHENYL-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE](/img/structure/B4713472.png)

![N-[(allylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B4713496.png)
![8-methoxy-5-methyl-3-{[2-(1-piperidinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4713504.png)
![2,3,4,5,6-pentafluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4713506.png)

